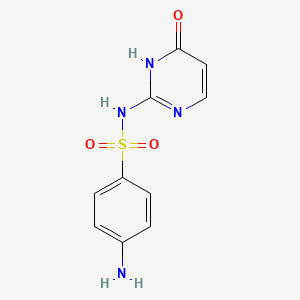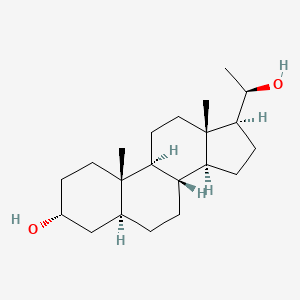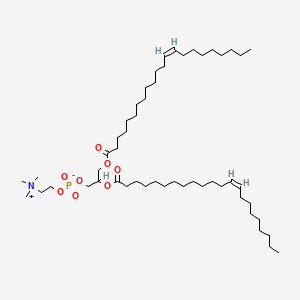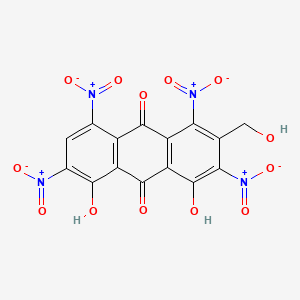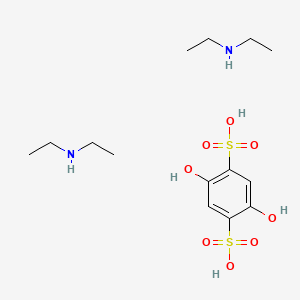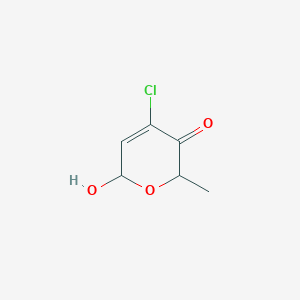
2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-
Übersicht
Beschreibung
2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-, also known as chloromethylisoflavone, is a synthetic compound that belongs to the family of isoflavones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. In
Wirkmechanismus
The mechanism of action of 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-isoflavone is still not fully understood. However, studies have suggested that it works by inhibiting the activity of various enzymes and proteins involved in cancer cell growth and proliferation. It has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects
Chloromethylisoflavone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase, which is involved in cancer cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-isoflavone in lab experiments is its potent anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-isoflavone in lab experiments is its potential toxicity. Studies have shown that it can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-isoflavone. One area of research is the development of new cancer therapies based on 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-isoflavone. Researchers are also exploring the potential applications of 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-isoflavone in agriculture, particularly as a pesticide. Additionally, studies are being conducted to investigate the potential use of 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-isoflavone in the treatment of various inflammatory diseases.
Conclusion
In conclusion, 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-isoflavone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. While its mechanism of action is still not fully understood, studies have shown that it exhibits potent anti-cancer properties and has potential applications in the treatment of various inflammatory diseases. Further research is needed to fully understand the potential of 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-isoflavone and to develop new therapies based on this compound.
Wissenschaftliche Forschungsanwendungen
Chloromethylisoflavone has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that 2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl-isoflavone exhibits anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby preventing the spread of cancer.
Eigenschaften
IUPAC Name |
4-chloro-2-hydroxy-6-methyl-2H-pyran-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c1-3-6(9)4(7)2-5(8)10-3/h2-3,5,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYKATFGIGUNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(=CC(O1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607573 | |
| Record name | 4-Chloro-6-hydroxy-2-methyl-2H-pyran-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran-3(6H)-one, 4-chloro-6-hydroxy-2-methyl- | |
CAS RN |
66187-15-3 | |
| Record name | 4-Chloro-6-hydroxy-2-methyl-2H-pyran-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



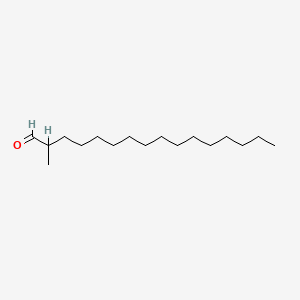
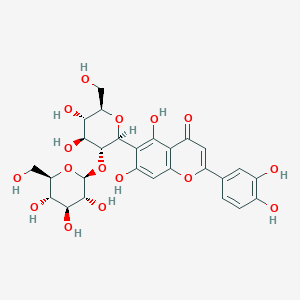
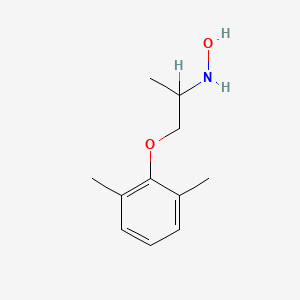
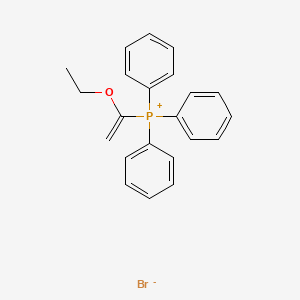

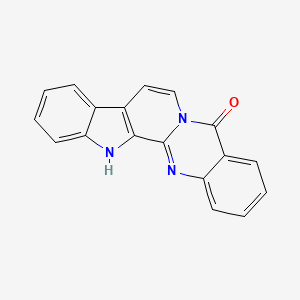
![4-Chloro-2-[imino(phenyl)methyl]aniline](/img/structure/B3061139.png)
